An In-depth Technical Guide on the Core Properties of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole
An In-depth Technical Guide on the Core Properties of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole
Disclaimer: This document compiles available technical information on 2-Benzyloctahydropyrrolo[3,4-c]pyrrole. Due to the specific and niche nature of this compound, some physicochemical and biological data are not publicly available. In such cases, data for the parent scaffold, octahydropyrrolo[3,4-c]pyrrole, is provided for reference and is clearly indicated.
Executive Summary
2-Benzyloctahydropyrrolo[3,4-c]pyrrole is a heterocyclic organic compound featuring a rigid bicyclic pyrrolidine core with a benzyl group attached to one of the nitrogen atoms. This unique structural motif makes it a valuable building block in medicinal chemistry and material science.[1] It serves as a key intermediate in the synthesis of complex molecules, particularly for developing pharmaceuticals targeting neurological disorders and as a chiral scaffold in asymmetric synthesis.[1] This guide provides a summary of its known basic properties, a representative synthetic protocol, and an overview of the biological context of the broader class of pyrrolo[3,4-c]pyrrole derivatives.
Chemical and Physical Properties
Detailed experimental data for 2-Benzyloctahydropyrrolo[3,4-c]pyrrole is limited. The information available from chemical suppliers and databases is summarized below. For context, predicted and experimental data for the unsubstituted parent scaffold, octahydropyrrolo[3,4-c]pyrrole, are also included.
Properties of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole
| Property | Value | Source(s) |
| CAS Number | 86732-22-1 | [2] |
| Molecular Formula | C₁₃H₁₈N₂ | [2] |
| Molecular Weight | 202.30 g/mol | [3] |
| Appearance | Yellow liquid | [4] |
| Purity | ≥ 97% (by HPLC) | [4] |
| Melting Point | No data available | [5] |
| Boiling Point | No data available | [5][6] |
| Solubility | No data available | |
| Storage Conditions | Store at 0-8°C, under inert gas | [4][7] |
Properties of Octahydropyrrolo[3,4-c]pyrrole (Parent Scaffold)
| Property | Value | Source(s) |
| CAS Number | 5840-00-6 | [8] |
| Molecular Formula | C₆H₁₂N₂ | [8] |
| Molecular Weight | 112.17 g/mol | [8] |
| pKa (Predicted) | 11.23 ± 0.20 | [7] |
| XlogP (Predicted) | -0.6 | [9] |
Synthesis and Experimental Protocols
Representative Synthesis: N-Benzylation of Octahydropyrrolo[3,4-c]pyrrole
This protocol describes a general method for the mono-N-alkylation of a cyclic diamine using benzyl bromide.
Objective: To synthesize 2-Benzyloctahydropyrrolo[3,4-c]pyrrole from octahydropyrrolo[3,4-c]pyrrole.
Reagents and Materials:
-
Octahydropyrrolo[3,4-c]pyrrole
-
Benzyl bromide
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Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
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Acetonitrile (CH₃CN) or Dichloromethane (DCM)
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Sodium chloride (NaCl) solution, saturated
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Magnesium sulfate (MgSO₄), anhydrous
-
Rotary evaporator
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Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve octahydropyrrolo[3,4-c]pyrrole (1.0 eq) in anhydrous acetonitrile.
-
Addition of Base: Add a mild base such as potassium carbonate (1.5 eq) to the solution to act as a proton scavenger.
-
Addition of Alkylating Agent: While stirring, add benzyl bromide (1.0 eq) dropwise to the mixture at room temperature. To favor mono-alkylation, the benzyl bromide can be added slowly and at a controlled temperature.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and allow it to stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in dichloromethane and wash with a saturated sodium chloride solution. Separate the organic layer.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent to yield the crude product.
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Purification: Purify the crude product using column chromatography on silica gel to isolate 2-Benzyloctahydropyrrolo[3,4-c]pyrrole.
Representative synthetic workflow for 2-Benzyloctahydropyrrolo[3,4-c]pyrrole.
Biological Activity and Applications
While specific biological data for 2-Benzyloctahydropyrrolo[3,4-c]pyrrole is scarce, the parent scaffold and its derivatives are of significant interest in drug discovery.
General Applications
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Pharmaceutical Intermediate: The compound is primarily used as a building block for more complex pharmaceutical agents. Its rigid bicyclic structure is a desirable feature in drug design for optimizing binding to biological targets.[1]
-
Neurological Disorders: It is noted for its application in the synthesis of drugs targeting neurological disorders, though specific targets are not publicly documented.[4]
-
Chiral Auxiliary: The inherent chirality of the scaffold makes it useful in asymmetric synthesis to produce enantiomerically pure compounds, which is critical for drug safety and efficacy.[4]
Biological Context of Pyrrolo[3,4-c]pyrrole Derivatives
Research on related structures provides insight into the potential biological activities of this class of compounds.
-
Anti-inflammatory Activity: N-substituted derivatives of the pyrrolo[3,4-c]pyrrole core have been synthesized and evaluated as inhibitors of cyclooxygenase (COX-1 and COX-2) enzymes, which are key targets in anti-inflammatory drug development.[10][11]
-
Antimicrobial and Antimycobacterial Activity: The core structure has been incorporated into novel compounds screened for activity against various bacterial and mycobacterial strains.[12]
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Analgesic Activity: Certain derivatives have shown potent analgesic effects in preclinical models.[13]
The diagram below illustrates the general logic of a drug discovery workflow, which is a primary application area for this compound.
General drug discovery workflow utilizing the pyrrolo[3,4-c]pyrrole scaffold.
Conclusion
2-Benzyloctahydropyrrolo[3,4-c]pyrrole is a specialized chemical intermediate with a promising role in the development of novel therapeutics and materials. While comprehensive data on the compound itself is limited, the broader family of pyrrolo[3,4-c]pyrrole derivatives has demonstrated significant biological potential, particularly in the areas of inflammation and infectious diseases. Further research into this specific molecule is warranted to fully elucidate its physicochemical properties and pharmacological profile.
References
- 1. 2-Benzyloctahydropyrrolo[3,4-c]pyrrole [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. 2-benzyloctahydropyrrolo[3,4-c]pyrrole,(CAS# 86732-22-1)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. chemimpex.com [chemimpex.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. chembk.com [chembk.com]
- 8. scbt.com [scbt.com]
- 9. Octahydropyrrolo(3,4-c)pyrrole | C6H12N2 | CID 21867666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Interactions of N-Mannich Bases of Pyrrolo[3,4-c]pyrrole with Artificial Models of Cell Membranes and Plasma Proteins, Evaluation of Anti-Inflammatory and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vlifesciences.com [vlifesciences.com]
- 13. mdpi.com [mdpi.com]

